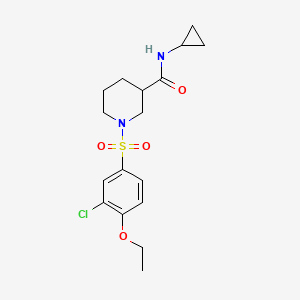![molecular formula C24H21N3OS3 B11127027 3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127027.png)
3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the quinazolinone family. Its systematic name is 3-allyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-3H-quinazolin-4-one . Let’s break down its structure:
- The quinazolinone core consists of a bicyclic system with a quinazoline ring fused to a benzene ring.
- The allyl group (CH₂=CH-CH₂-) is attached to the quinazolinone ring.
- The ethylsulfanyl group (-S-CH₂-CH₃) is also part of the structure.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
- The compound’s reactivity centers around the benzylic position (the carbon adjacent to the phenyl ring).
- It can undergo various reactions, including:
- Free radical bromination
- Nucleophilic substitution
- Oxidation
- Bromine for bromination
- Nucleophiles (e.g., amines) for substitution
- Oxidizing agents (e.g., KMnO₄) for oxidation
- Bromination: 3-bromo-allyl-quinazolinone
- Substitution: Various substituted quinazolinones
- Oxidation: Quinazolinone-4-carboxylic acid
Scientific Research Applications
- Chemistry : Used as a scaffold for designing novel compounds.
- Biology : Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
- Medicine : May exhibit pharmacological effects.
- Industry : Limited applications due to its rarity.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific enzymes , receptors , or cellular pathways .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 2-allylsulfanyl-3-phenyl-3H-quinazolin-4-one
- 2-(3-phenyl-allylsulfanyl)-3H-quinazolin-4-one
- 2-nonylsulfanyl-3-phenyl-3H-quinazolin-4-one
- Uniqueness : The combination of the allyl group, ethylsulfanyl moiety, and quinazolinone scaffold sets it apart.
Properties
Molecular Formula |
C24H21N3OS3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3OS3/c1-3-14-26-23(28)21(31-24(26)29)15-18-16-27(19-8-6-5-7-9-19)25-22(18)17-10-12-20(13-11-17)30-4-2/h3,5-13,15-16H,1,4,14H2,2H3/b21-15- |
InChI Key |
XGQYBOPHYFSYJV-QNGOZBTKSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126944.png)
![4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11126952.png)
![methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11126956.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126960.png)
![N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126961.png)
![4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11126970.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B11126971.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11126973.png)

![1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126992.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-propoxyphenyl)prop-2-en-1-one](/img/structure/B11127015.png)
![6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127019.png)
![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11127025.png)
